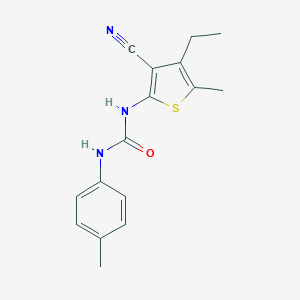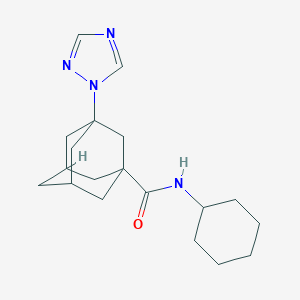
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known by the name of 'compound 1' and has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile involves the inhibition of PI3K enzymes. This inhibition results in the suppression of the PI3K/Akt/mTOR signaling pathway which is involved in various cellular processes such as cell growth, proliferation, and survival. This makes it a potential candidate for the development of targeted therapies for the treatment of various diseases.
Biochemical and Physiological Effects:
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile has been found to possess various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anti-proliferative, and anti-tumor activities. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile is its high selectivity towards PI3K enzymes. This makes it a potential candidate for the development of targeted therapies with minimal side effects. However, one of the limitations of this compound is its low solubility in water which can make it difficult to use in certain experimental procedures.
Orientations Futures
There are various future directions for the research on 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile. Some of these include:
1. Studying the potential of this compound for the development of drugs for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
2. Investigating the mechanisms of action of this compound and its effects on various cellular processes.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Developing new synthetic methods for the preparation of this compound with improved yields and purity.
5. Exploring the potential of this compound for the development of targeted therapies with minimal side effects.
Conclusion:
In conclusion, 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It has been found to possess inhibitory activity against various enzymes such as PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, making it a potential candidate for the development of drugs for the treatment of various diseases. Further research is required to fully understand the potential of this compound and its mechanisms of action.
Méthodes De Synthèse
The synthesis of 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile involves the reaction between 3,5-dichloro-4-pyridinecarbonitrile and 5-amino-1H-pyrazole-4-carbonitrile in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yields.
Applications De Recherche Scientifique
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess inhibitory activity against various enzymes such as PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. This makes it a potential candidate for the development of drugs for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Propriétés
Nom du produit |
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile |
|---|---|
Formule moléculaire |
C9H5Cl2N5 |
Poids moléculaire |
254.07 g/mol |
Nom IUPAC |
5-amino-1-(3,5-dichloropyridin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H5Cl2N5/c10-6-3-14-4-7(11)8(6)16-9(13)5(1-12)2-15-16/h2-4H,13H2 |
Clé InChI |
KQZVOMPKGCUZDG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C=N1)Cl)N2C(=C(C=N2)C#N)N)Cl |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)N2C(=C(C=N2)C#N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-4-Hydroxybenzylidene]-6,7-dimethoxytetralin-1-one](/img/structure/B259395.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B259399.png)
![N-[1-(furan-2-yl)-3-methylbut-3-enyl]-N-phenylacetamide](/img/structure/B259405.png)




![Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B259412.png)

![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)


methanone](/img/structure/B259423.png)